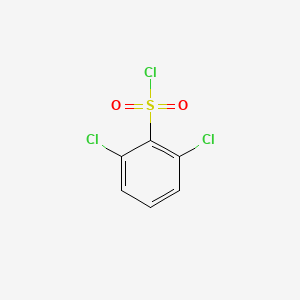

2,6-Dichlorobenzenesulfonyl chloride

描述

Overview of Aryl Sulfonyl Chlorides in Synthetic Chemistry

Aryl sulfonyl chlorides are a class of organic compounds characterized by an aromatic ring attached directly to a sulfonyl chloride (-SO₂Cl) functional group. amebaownd.com They are widely regarded as essential reagents and versatile electrophiles in organic synthesis. researchgate.net Their primary application lies in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. amebaownd.comwikipedia.org Sulfonamides, in particular, are a critical structural motif found in numerous therapeutic agents, famously including the class of "sulfa drugs" which were among the first commercially available antibiotics. nih.gov

The synthesis of aryl sulfonyl chlorides is typically achieved through several established methods. orgsyn.org The most common industrial process is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid in an electrophilic aromatic substitution reaction. wikipedia.org An alternative and highly versatile route is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine (an aniline (B41778) derivative) followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. acs.orgresearchgate.net This method is particularly valuable as it allows for the preparation of substituted aryl sulfonyl chlorides from a wide array of readily available anilines. orgsyn.org

Beyond their role in creating sulfonamides and sulfonates, aryl sulfonyl chlorides are precursors to other sulfur-containing functional groups and are used as intermediates in the production of dyes and specialty chemicals. amebaownd.commagtech.com.cn

Significance of Dichlorinated Benzenesulfonyl Chlorides in Organic Synthesis

The introduction of chlorine atoms onto the benzene (B151609) ring of a benzenesulfonyl chloride molecule significantly modifies its chemical properties and reactivity. Dichlorinated benzenesulfonyl chlorides, such as the 2,5- and 2,6-isomers, are important building blocks in organic synthesis. google.com The presence of two electron-withdrawing chlorine atoms on the aromatic ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This activation makes the compound more susceptible to nucleophilic attack compared to its non-chlorinated counterpart, benzenesulfonyl chloride.

This increased reactivity is a key advantage in many synthetic applications. For instance, in the synthesis of complex sulfonamides, the heightened reactivity of dichlorinated benzenesulfonyl chlorides can lead to higher yields and faster reaction times. Furthermore, the chlorine atoms provide additional sites for chemical modification. They can participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures, such as biaryl sulfones.

Specifically for 2,6-Dichlorobenzenesulfonyl chloride, the steric hindrance provided by the two chlorine atoms flanking the sulfonyl chloride group can influence the regioselectivity of its reactions, offering a level of control in certain synthetic transformations. The compound has been utilized as a starting material in the multi-step synthesis of specific bioactive molecules, such as sulfonamide-containing diarylsquaramides and cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs, demonstrating its utility in targeted synthesis. sigmaaldrich.com The unique combination of electronic activation and steric influence makes dichlorinated benzenesulfonyl chlorides, and this compound in particular, powerful tools for synthetic chemists.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₃Cl₃O₂S |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl |

| Chlorosulfonic acid | HSO₃Cl |

| Cycloheptyl substituted 1,2,4-triazolopyridine (TZP) | Not specified |

| Dichloromethane (B109758) | CH₂Cl₂ |

| Ethyl acetate (B1210297) | C₄H₈O₂ |

| N-chlorosuccinimide | C₄H₄ClNO₂ |

| Sulfur dioxide | SO₂ |

| Sulfonamide | RSO₂NR'₂ |

Structure

3D Structure

属性

IUPAC Name |

2,6-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGKQIKICKLWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049346 | |

| Record name | 2,6-Dichlorobenzenesulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-54-0 | |

| Record name | 2,6-Dichlorobenzenesulfonylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006579540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzenesulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZENESULFONYLCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8523KF52ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dichlorobenzenesulfonyl Chloride

Conventional Synthetic Routes

Conventional approaches to synthesizing 2,6-dichlorobenzenesulfonyl chloride are characterized by their efficiency and scalability, making them suitable for industrial production. These methods include the oxidation of thiols, direct sulfonylation, and oxidative halogenation techniques.

A prominent method for preparing this compound is through the oxidative chlorination of 2,6-dichlorobenzenethiol. This process converts the thiol group into a sulfonyl chloride moiety.

The synthesis involves treating 2,6-dichlorobenzenethiol with an oxidizing and chlorinating agent in a mixed solvent system. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). chemicalbook.comchemicalbook.com The reaction is typically carried out in a mixture of acetic acid, water, and dichloromethane (B109758). chemicalbook.comchemicalbook.com Potassium acetate (B1210297) is also added to the reaction mixture. chemicalbook.comchemicalbook.com The process begins at a reduced temperature (0 °C) and is then allowed to warm to room temperature, proceeding overnight to ensure completion. chemicalbook.comchemicalbook.com This method has been shown to produce the desired product in high yields, around 80%. chemicalbook.comchemicalbook.com

Table 1: Reaction Conditions for Synthesis from 2,6-Dichlorobenzenethiol

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 2,6-Dichlorobenzenethiol | chemicalbook.comchemicalbook.com |

| Reagents | N-chlorosuccinimide (NCS), Potassium acetate | chemicalbook.comchemicalbook.com |

| Solvent System | Acetic acid / Water / Dichloromethane (3/1/4, v/v/v) | chemicalbook.comchemicalbook.com |

| Temperature | Stirred at 0 °C, then warmed to room temperature | chemicalbook.comchemicalbook.com |

| Reaction Time | Overnight | chemicalbook.com |

| Yield | ~80% | chemicalbook.comchemicalbook.com |

The established protocol for the synthesis from 2,6-dichlorobenzenethiol reflects an optimized set of parameters to achieve a high yield. The use of a five-fold molar excess of N-chlorosuccinimide ensures the complete oxidation and chlorination of the thiol. The mixed solvent system of acetic acid, water, and dichloromethane is crucial for solubilizing both the organic substrate and the reagents. chemicalbook.comchemicalbook.com Starting the reaction at 0°C helps to control the initial exotherm, while allowing it to proceed to completion at room temperature provides the necessary energy for the reaction to go to completion. The workup procedure involves dilution with dichloromethane and washing with water to remove impurities, followed by drying and concentration to isolate the product. chemicalbook.comchemicalbook.com

An alternative route involves the direct chlorosulfonation of a dichlorinated benzene (B151609) precursor, specifically 1,3-dichlorobenzene (B1664543). This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) directly onto the benzene ring. This method is a foundational technique in the synthesis of aromatic sulfonyl chlorides. google.com

The reaction is typically performed by treating 1,3-dichlorobenzene with chlorosulfonic acid. google.comgoogle.com To drive the reaction to completion and improve yields, thionyl chloride may also be added. google.com The reaction can be catalyzed by substances like sulfamic acid to enhance efficiency. google.com The process involves heating the reactants, for example, to 60°C for several hours, to ensure the formation of the sulfonyl chloride. google.com

Table 2: General Conditions for Sulfonylation of 1,3-Dichlorobenzene

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 1,3-Dichlorobenzene | google.com |

| Reagents | Chlorosulfonic acid, Thionyl chloride (optional) | google.comgoogle.com |

| Catalyst | Sulfamic acid (optional) | google.com |

| Temperature | Elevated temperatures (e.g., 60°C - 70°C) | google.comgoogle.com |

Oxidative halogenation (or chlorination) provides a versatile pathway to sulfonyl chlorides from various sulfur-containing organic compounds. lookchem.com This strategy is advantageous due to its applicability to a range of substrates under relatively mild conditions. lookchem.com

A notable oxidative halogenation approach involves the conversion of aromatic methyl sulfides or sulfoxides to aromatic sulfonyl halides. google.com This process is conducted by treating the sulfide (B99878) or sulfoxide (B87167) with a halogenating agent in the presence of water. google.com The water plays a crucial role in the reaction, with the optimal amount typically ranging from 3 to 50 moles per mole of the sulfur substrate. google.com Various halogenating agents can be employed, including chlorine or sulfuryl chloride. google.com The reaction yields the corresponding sulfonyl chloride in high purity and yield. google.com While this specific method has been detailed for various substituted phenyl methyl sulfides (e.g., 2,4-dichlorophenyl methyl sulfide), the general applicability makes it a viable route for the synthesis of this compound from 2,6-dichlorophenyl methyl sulfide or its corresponding sulfoxide. google.com

Table 3: Oxidative Halogenation of Aromatic Sulfides/Sulfoxides

| Parameter | Description | Source(s) |

|---|---|---|

| Starting Materials | Aromatic Methyl Sulfides (Ar-SCH₃) or Aromatic Methyl Sulfoxides (Ar-SOCH₃) | google.com |

| Key Reagents | Halogenating agent (e.g., Chlorine, Sulfuryl Chloride), Water | google.com |

| Product | Aromatic Sulfonyl Halide (Ar-SO₂X) | google.com |

| Significance | High-yield conversion from readily available sulfide or sulfoxide precursors | google.com |

Oxidative Halogenation Approaches

Mechanistic Considerations in Oxidative Halogenation

The synthesis of aryl sulfonyl chlorides, including this compound, from sulfur-containing precursors like thiols or disulfides through oxidative halogenation is a cornerstone of industrial and laboratory-scale production. The mechanism of this transformation involves a series of oxidation and chlorination steps. While multiple reagents can effect this conversion, a general mechanistic pathway can be outlined.

The process typically begins with the oxidation of the starting thiol (e.g., 2,6-dichlorobenzenethiol) or disulfide. In the case of a thiol, it may first be oxidized to the corresponding disulfide. The reaction then proceeds through several key intermediates. Evidence from reaction monitoring using techniques like HPLC and LC-MS has shown the formation of species such as thiosulfinates and thiosulfonates. lookchem.com

A plausible mechanism, particularly when using chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), can be described as follows lookchem.com:

Initial Oxidation: The sulfur compound (thiol or disulfide) is oxidized. For a disulfide, this leads to a thiosulfinate intermediate.

Formation of Sulfinyl Chloride: The thiosulfinate or a related species is attacked by a chloride ion (from the chlorinating agent or an additive), leading to the formation of a sulfinyl chloride intermediate (R-SO-Cl).

Further Oxidation: The sulfinyl chloride is then further oxidized to the final sulfonyl chloride (R-SO2-Cl).

The specific nature of the intermediates and the reaction kinetics are highly dependent on the chosen oxidant and chlorinating agent. Common reagents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and combinations like hydrogen peroxide with a chlorine source (e.g., H₂O₂/SOCl₂ or H₂O₂/ZrCl₄). lookchem.comorganic-chemistry.org A specific synthesis for this compound employs the oxidation of 2,6-dichlorobenzenethiol with N-chlorosuccinimide in a mixed solvent system, yielding the final product. chemicalbook.com

Advanced Synthetic Techniques

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally sustainable methods for producing sulfonyl chlorides. These modern approaches prioritize green chemistry principles and the use of catalysis to enhance reaction efficiency.

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For sulfonyl chloride synthesis, this involves using less hazardous reagents, employing safer solvents, and improving atom economy. Several innovative methods have been developed that align with these principles.

One notable approach is the use of oxygen as the terminal oxidant in a metal-free system. rsc.org This process can convert thiols into sulfonyl chlorides using ammonium (B1175870) nitrate (B79036) in an aqueous solution of hydrochloric acid, with oxygen from an air balloon. rsc.org Another significant advancement is the use of water as the reaction solvent. rsc.org The oxyhalogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate) and a potassium halide (KCl or KBr) in water provides a simple, rapid, and environmentally friendly route to sulfonyl chlorides and bromides. rsc.org

The use of recyclable reagents is another key green strategy. A method utilizing N-chlorosuccinimide (NCS) to convert S-alkylisothiourea salts into sulfonyl chlorides is considered eco-friendly because it avoids harsh reagents and the byproduct, succinimide, can be conveniently recovered and re-chlorinated back to NCS using sodium hypochlorite. organic-chemistry.orgresearchgate.net Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been employed as an efficient oxidant in sustainable solvents like water, ethanol, and glycerol (B35011) for the one-pot synthesis of sulfonamides from thiols, proceeding through an in-situ generated sulfonyl chloride intermediate. researchgate.net

Continuous flow chemistry also offers a greener alternative to traditional batch processing. A metal-free continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides has been developed using nitric acid, hydrochloric acid, and oxygen. nih.gov This method demonstrates a favorable Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the mass of waste to the mass of the product. nih.gov

| Method | Key Reagents | Solvent | Key Green Advantages | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | Ammonium nitrate, O₂, HCl | Acetonitrile | Metal-free, uses O₂ as terminal oxidant | rsc.org |

| Oxyhalogenation | Oxone, KCl | Water | Use of water as a safe solvent | rsc.org |

| NCS Chlorosulfonation | N-Chlorosuccinimide (NCS) | Acetonitrile | Recyclable byproduct (succinimide) | organic-chemistry.orgresearchgate.net |

| NaDCC Oxidation | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol | Use of sustainable solvents | researchgate.net |

| Continuous Flow | HNO₃, HCl, O₂ | Not specified | Improved Process Mass Intensity (PMI) | nih.gov |

Catalytic Methodologies for Enhanced Efficiency

Catalysis offers a powerful tool for improving the efficiency of sulfonyl chloride synthesis by lowering activation energies and enabling reactions under milder conditions.

A prominent catalytic system involves a redox cycle with nitrogen oxides (NO/NO₂). In an aerobic, metal-free synthesis of sulfonyl halides, ammonium nitrate acts as a precursor to these nitrogen oxides, which serve as the active catalysts in the oxidation of thiols. rsc.org

Another widely used catalytic method for preparing aryl sulfonyl chlorides is a variation of the Sandmeyer reaction. This process starts with the corresponding aniline (B41778) derivative, in this case, 2,6-dichloroaniline. The aniline is first converted to a diazonium salt. rsc.org The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, typically cuprous chloride (CuCl) or cupric chloride (CuCl₂), to yield the desired sulfonyl chloride. orgsyn.orggoogle.com This method is particularly valuable for introducing the sulfonyl chloride group onto aromatic rings with specific substitution patterns that are not easily accessible through direct chlorosulfonation.

| Catalytic Method | Catalyst | Starting Material | Description | Reference |

|---|---|---|---|---|

| Redox Catalysis | Nitrogen Oxides (NO/NO₂) | Thiols/Disulfides | A metal-free system where NO/NO₂ generated from ammonium nitrate catalytically oxidizes the sulfur substrate. | rsc.org |

| Sandmeyer-type Reaction | Copper(I) or Copper(II) Chloride | Aryl Diazonium Salts | The diazonium salt derived from an aniline reacts with SO₂ in the presence of a copper catalyst to form the aryl sulfonyl chloride. | orgsyn.orggoogle.com |

Emerging fields like photoredox catalysis also hold promise for new, highly efficient synthetic routes, potentially enabling transformations under very mild conditions using visible light. researchgate.net While specific applications to this compound are not yet widespread, these advanced catalytic principles represent the future direction of chemical synthesis.

Reactivity and Mechanistic Studies of 2,6 Dichlorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in 2,6-Dichlorobenzenesulfonyl chloride is highly electrophilic, readily undergoing nucleophilic attack. This reactivity is central to its synthetic utility, primarily in the formation of sulfonamides and sulfonate esters.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis. This transformation is crucial in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.

The general reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270), triethylamine, or an excess of the reacting amine itself. The choice of solvent and reaction conditions can be optimized to achieve high yields, often exceeding 80-90%.

Table 1: Examples of Sulfonamide Formation from this compound

| Amine | Base | Solvent | Yield (%) | Reference |

| Aniline (B41778) | Pyridine | Dichloromethane (B109758) | >90 | General observation |

| Dibutylamine | Dibutylamine (excess) | Aqueous NaOH | 94 | nih.gov |

| 1-Octylamine | 1-Octylamine (excess) | Aqueous NaOH | 98 | nih.gov |

| Hexamethylenimine | Hexamethylenimine (excess) | Aqueous NaOH | 97 | nih.gov |

The reactivity of the amine is a critical factor, with primary amines generally reacting more readily than sterically hindered secondary amines. The reaction conditions can be tailored to accommodate less reactive amines, for instance, by using a more polar solvent or a stronger, non-nucleophilic base.

Reaction with Alcohols: Formation of Sulfonate Esters

In a similar fashion to its reaction with amines, this compound reacts with alcohols to form sulfonate esters. This reaction, often referred to as sulfonylation, is also typically conducted in the presence of a base, such as pyridine, to scavenge the HCl produced. The resulting sulfonate esters are themselves versatile intermediates in organic synthesis, with the sulfonate group acting as an excellent leaving group in subsequent nucleophilic substitution reactions.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride. The presence of the ortho-chloro substituents can influence the rate of this reaction, a topic that will be explored in more detail in section 3.2.

Other Nucleophilic Transformations

Beyond its reactions with amines and alcohols, this compound can engage with a variety of other nucleophiles, expanding its synthetic utility.

A notable example is its reaction with sodium azide (NaN₃) to produce 2,6-dichlorobenzenesulfonyl azide. This reaction proceeds efficiently, with reported yields as high as 93%, upon treatment of the sulfonyl chloride with sodium azide in an ethanol-water mixture. nih.gov The resulting sulfonyl azide is a valuable reagent in its own right, particularly in click chemistry and for the introduction of the azide functionality into molecules.

Reactions with other nucleophiles, such as thiols and organometallic reagents, are also possible, although less commonly reported specifically for the 2,6-dichloro substituted compound. The general reactivity pattern of sulfonyl chlorides suggests that reactions with soft nucleophiles like thiolates would readily occur to form thiosulfonates. Reactions with organometallic reagents like Grignard or organolithium reagents are more complex. While they can attack the sulfonyl group, the high reactivity of these reagents can lead to multiple additions or side reactions, and careful control of reaction conditions is necessary to achieve selective transformations.

Role of Ortho-Chloro Substituents on Reactivity

The two chlorine atoms in the ortho positions to the sulfonyl chloride group play a profound role in modulating the reactivity of the molecule. Their influence is a combination of steric and electronic effects.

Electronic Effects: The chlorine atoms are strongly electron-withdrawing through induction. This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This is a key factor contributing to the high reactivity of this compound.

Steric Effects: The presence of two bulky substituents adjacent to the reaction center introduces significant steric hindrance. This can, in some cases, hinder the approach of a nucleophile. However, a phenomenon known as "steric acceleration" has been observed in di-ortho-substituted arenesulfonyl chlorides. It is proposed that the steric congestion in the tetrahedral ground state is relieved upon moving to the trigonal bipyramidal transition state of an Sₙ2-like reaction, thus lowering the activation energy and accelerating the reaction. This counterintuitive effect has been noted primarily with bulky alkyl groups but the principle can be extended to the chloro substituents. The rigid and compressed structure imposed by the ortho groups can lead to an enhanced reactivity.

The interplay between these electronic and steric effects is complex. While the electron-withdrawing nature of the chlorine atoms activates the sulfonyl group, the steric hindrance can modulate the accessibility of the reaction center to different nucleophiles. This can sometimes be exploited to achieve selectivity in reactions.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics provides valuable insights into the mechanism of nucleophilic substitution at the sulfonyl chloride moiety. For arenesulfonyl chlorides in general, these reactions are often found to follow second-order kinetics, consistent with a bimolecular nucleophilic substitution (Sₙ2-type) mechanism.

The Hammett equation, which relates reaction rates to the electronic properties of substituents, is a useful tool for analyzing these reactions. For the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, a Hammett plot of log(k₂₅) versus the substituent constant σ yielded a ρ-value of +2.02. nih.gov This positive ρ-value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. This is consistent with the electronic effect of the ortho-chloro groups in this compound.

While specific kinetic data for this compound are not extensively reported, the general trends observed for other di-ortho-substituted arenesulfonyl chlorides suggest an enhanced reactivity. For instance, 2,4,6-trimethylbenzenesulfonyl chloride shows a significantly faster rate of chloride exchange compared to the unsubstituted benzenesulfonyl chloride, highlighting the rate-enhancing effect of ortho-substituents.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can further elucidate the reaction mechanism. For the chloride-chloride exchange in arenesulfonyl chlorides, the activation enthalpies are found to be influenced by the substituents, while the activation entropies are generally large and negative, which is characteristic of a highly ordered, bimolecular transition state. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction mechanisms of sulfonyl chlorides at a molecular level. DFT calculations allow for the modeling of reactant and transition state structures, providing insights into the energetics and pathways of these reactions.

For the general class of arenesulfonyl chlorides, DFT studies have supported an Sₙ2-type mechanism for nucleophilic substitution with chloride, proceeding through a single transition state. nih.gov These calculations have also been instrumental in understanding the "steric acceleration" observed with ortho-alkyl substituted sulfonyl chlorides. Computational models have shown that the increased reactivity is mainly due to a peculiar, rigid, and sterically congested ground state structure. The relief of this strain in the transition state leads to a lower activation barrier.

While specific DFT studies focusing exclusively on this compound are not abundant in the literature, the principles derived from studies on other di-ortho-substituted analogues are highly applicable. Computational analysis can be used to predict the geometry of the transition state for the reaction of this compound with various nucleophiles, and to calculate the activation energy barriers, thus providing a theoretical basis for its observed reactivity. These theoretical models can help to dissect the relative contributions of steric hindrance and electronic activation provided by the ortho-chloro substituents.

Applications of 2,6 Dichlorobenzenesulfonyl Chloride in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

In the realm of synthetic organic chemistry, 2,6-dichlorobenzenesulfonyl chloride is recognized as a versatile building block. Its bifunctional nature—a highly reactive sulfonyl chloride group and an electron-deficient aromatic ring—provides chemists with a tool for constructing intricate molecules. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This capability allows for the incorporation of the 2,6-dichlorobenzenesulfonyl group into larger molecular frameworks.

One notable application is in the multi-step synthesis of complex molecules with potential biological activity. For instance, it is used as a starting material for creating sulfonamide-containing diarylsquaramides and cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs. In these syntheses, the compound's reactivity is harnessed to build specific, often sterically hindered, structural motifs that are pivotal for the final molecule's function. The steric hindrance provided by the two ortho chlorine atoms can also influence the conformation of the resulting molecule, a critical factor in fields like drug design. Arylsulfonyl chlorides, in general, are pivotal precursors for a diverse array of functional groups, including sulfonate esters, amides, and sulfones, underscoring their importance as foundational building blocks. orgsyn.org

| Application Area | Type of Complex Molecule | Role of this compound |

|---|---|---|

| Pharmaceutical Scaffolding | Sulfonamide-containing diarylsquaramides | Starting material for introducing the dichlorinated aryl sulfonamide core. |

| Medicinal Chemistry | Cycloheptyl substituted 1,2,4-triazolopyridine (TZP) analogs | Key intermediate for building the sulfonamide linkage to the heterocyclic system. |

| Combinatorial Chemistry | Small molecule libraries for screening | A versatile precursor for generating diverse sulfonamide and sulfonate ester derivatives. nih.gov |

Synthesis of Heterocyclic Compounds

The reactivity of this compound is also exploited in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. Its reaction with amines is a key step in forming sulfonamides, and when the amine is part of a bifunctional molecule, this reaction can initiate or complete the formation of a heterocyclic ring.

A prime example is its use in synthesizing analogs of cmu.edumdpi.comtriazolo[4,3-a]pyridine, a fused heterocyclic system. mdpi.comorganic-chemistry.org In these synthetic pathways, a precursor containing a pyridine (B92270) ring and a hydrazine (B178648) moiety is reacted with the sulfonyl chloride. The resulting intermediate then undergoes cyclization to form the triazole ring fused to the pyridine core. This methodology provides a route to novel sulfonamide-bearing heterocyclic compounds that can be screened for various biological activities, including potential antimalarial properties. mdpi.com The synthesis often involves multiple steps where the sulfonyl chloride provides a key linkage before the final ring-closing reaction. mdpi.com

Preparation of Functionalized Arenes and Derivatives

One of the most fundamental applications of this compound is in the preparation of other functionalized arenes, primarily through the synthesis of sulfonamides. The reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base is a robust and widely used method for forming the sulfonamide functional group (-SO₂-NR₂). ekb.eg

This reaction is central to the synthesis of a vast number of compounds in medicinal chemistry. ekb.eg The resulting N-substituted 2,6-dichlorobenzenesulfonamides are themselves functionalized arenes that can be used in further synthetic transformations or evaluated for biological activity. The stability of the sulfonamide bond makes it a common feature in drug molecules. Beyond amines, this compound can react with alcohols to form sulfonate esters, another class of functionalized arenes, which can be used as leaving groups in substitution reactions or as protecting groups.

| Reactant | Product Type | General Reaction Scheme |

|---|---|---|

| Primary or Secondary Amine (R₂NH) | Sulfonamide | Cl₂C₆H₃SO₂Cl + 2 R₂NH → Cl₂C₆H₃SO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (R'OH) | Sulfonate Ester | Cl₂C₆H₃SO₂Cl + R'OH + Base → Cl₂C₆H₃SO₂OR' + Base·HCl |

Generation of Polymeric Materials

Aryl sulfonyl chlorides and their derivatives are important monomers and initiators in the synthesis of advanced polymeric materials. Their reactivity allows for their incorporation into polymer backbones or for initiating polymerization reactions under specific catalytic conditions.

Sulfonated polyphenylene (sPP) block copolymers are a class of materials investigated for use as proton exchange membranes (PEMs) in fuel cells due to their excellent proton conductivity. mdpi.com The synthesis of these polymers can be achieved through nickel-catalyzed cross-coupling reactions, such as Colon's coupling. mdpi.com In this approach, dichlorinated aromatic monomers, such as derivatives of dichlorobenzenesulfonates, are copolymerized with other monomers like oligo(arylene ether ketone). mdpi.com

The process involves the polymerization of monomers like neopentyl-protected 3,5- and 2,5-dichlorobenzenesulfonates. mdpi.com These monomers, structurally related to this compound, undergo coupling to form the polyphenylene backbone. The resulting block copolymers possess both hydrophilic (sulfonated) and hydrophobic domains, which self-assemble at the nanoscale to create well-defined channels for efficient proton transport. mdpi.com

The synthesis of polymers using dichlorinated aromatic sulfonyl precursors relies on specific catalytic methods.

Nickel-Catalyzed Cross-Coupling: A key method for synthesizing sulfonated polyphenylene block copolymers is the use of a zerovalent nickel complex, such as Ni(COD)₂, as the catalyst. mdpi.com However, this catalyst is expensive. Recent research has focused on the in situ generation of the active Ni(0) catalyst from more affordable Ni(II) salts, like NiBr₂(PPh₃)₂, using a reducing metal such as zinc (Zn) and an alkali metal salt like sodium iodide (NaI). mdpi.com This strategy makes the synthesis of high-molecular-weight sPP block copolymers more economically viable. mdpi.com

Organocopper-Catalyzed Living Radical Polymerization: Aromatic sulfonyl chlorides, including this compound, can also serve as initiators for metal-catalyzed living radical polymerization. cmu.educmu.edu In this process, a catalyst, such as an organocopper reagent (e.g., CuSPh) complexed with a ligand like 2,2′-bipyridine (bpy), abstracts the chlorine atom from the sulfonyl chloride. cmu.eduresearchgate.net This generates a sulfonyl radical that initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA). cmu.edu This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. cmu.educmu.edu

Medicinal Chemistry and Pharmaceutical Applications of 2,6 Dichlorobenzenesulfonyl Chloride Derivatives

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

2,6-Dichlorobenzenesulfonyl chloride is an important intermediate and raw material used in the synthesis of a range of pharmaceutical compounds. ekb.eg The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, making it an ideal reagent for constructing sulfonamide linkages. This sulfonamide functional group is a key structural motif found in numerous marketed drugs, including hypoglycemic agents and carbonic anhydrase inhibitors.

The utility of this compound as a precursor stems from its ability to impart specific physicochemical properties to the target molecule. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, facilitating its reaction with amines. Furthermore, the resulting 2,6-dichlorobenzenesulfonamide (B182258) moiety can influence the lipophilicity, metabolic stability, and binding interactions of the final API with its biological target. An example of its application includes its use as a starting material in the multi-step synthesis of sulfonamide-containing diarylsquaramides, which are investigated for their potential therapeutic properties. sigmaaldrich.com

Synthesis of Sulfonamide-Containing Drug Candidates

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and aryl sulfonyl chlorides are primary reagents in this process. ekb.eg The reaction of this compound with a primary or secondary amine, typically in the presence of a base, readily yields the corresponding N-substituted 2,6-dichlorobenzenesulfonamide. This straightforward and efficient reaction is widely used to generate libraries of compounds for drug discovery screening. ekb.eg

Sulfonamides represent a significant class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. ekb.eg The general synthetic route involves the coupling of an aryl sulfonyl chloride with an amine, a method valued for its efficiency and simplicity. ekb.eg The resulting sulfonamide linkage is a stable and versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the drug candidate to its target protein. nih.gov

The introduction of the 2,6-dichlorobenzenesulfonyl group into a molecule is a strategic approach to enhance its biological activity. Derivatization with this moiety can alter a compound's properties in several ways to improve its therapeutic potential. The bulky and lipophilic nature of the dichlorinated phenyl ring can lead to improved binding at hydrophobic pockets within a receptor or enzyme active site.

Furthermore, the sulfonamide linkage provides a critical point for hydrogen bonding interactions. The specific substitution pattern of the two chlorine atoms at the ortho positions can lock the aryl ring in a preferred conformation, which can be advantageous for achieving high-affinity binding to a biological target. This conformational restriction reduces the entropic penalty upon binding, potentially leading to enhanced potency. While specific studies detailing the derivatization of existing drugs with this compound to enhance activity are not widely documented, the synthesis of novel compounds incorporating this moiety, such as new sulfonamides derived from existing drugs like lamotrigine (B1674446) and ampicillin (B1664943) using related sulfonyl chlorides, is a common strategy to develop new chemical entities with potentially improved or novel biological activities. researchgate.net

Development of 1,2,4-Triazolopyridine Analogs

Research has identified this compound as a useful reagent in the synthesis of novel 1,2,4-triazolopyridine (TZP) analogs. sigmaaldrich.com Specifically, it has been used in the preparation of cycloheptyl-substituted TZP derivatives. sigmaaldrich.com The 1,2,4-triazolopyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds. nih.gov The synthesis of these analogs often involves a multi-step sequence where the sulfonamide linkage is formed by reacting an amino-substituted TZP intermediate with the sulfonyl chloride.

A significant application of this compound-derived scaffolds is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1). This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for managing type 2 diabetes and metabolic syndrome. nih.gov

In a notable study, this compound was utilized to synthesize novel triazolopyridine derivatives that demonstrated significant inhibitory activity against human 11β-HSD-1. sigmaaldrich.com The optimization of substituents on the 1,2,4-triazolopyridine core led to the identification of potent and metabolically stable inhibitors of the enzyme. nih.gov The structure-activity relationship (SAR) studies in these series highlight the importance of the sulfonamide moiety in achieving high potency.

Table 1: Research Findings on 1,2,4-Triazolopyridine Analogs as 11β-HSD-1 Inhibitors

| Compound Series | Core Scaffold | Key Synthetic Reagent | Therapeutic Target | Key Finding |

|---|---|---|---|---|

| Pyridyl Amide/Sulfonamide Derivatives | 1,2,4-Triazolopyridine (TZP) | Aryl Sulfonyl Chlorides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) | Optimization of substituents at the C-3 and C-8 positions of the TZP core resulted in potent and metabolically stable inhibitors. nih.gov |

| Cycloheptyl Substituted TZPs | 1,2,4-Triazolopyridine (TZP) | This compound | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) | Used as a starting material in the synthesis of novel TZP analogs with potential inhibitory activity. sigmaaldrich.com |

Role in IL-8 Receptor Antagonist Synthesis

Interleukin-8 (IL-8) is a chemokine that mediates its pro-inflammatory effects by binding to the G protein-coupled receptors CXCR1 and CXCR2. nih.gov Antagonists of these receptors are of significant interest for the treatment of various inflammatory diseases. The development of small-molecule IL-8 receptor antagonists has involved the synthesis of compounds containing a benzenesulfonamide (B165840) core.

Patents describe a class of N-phenyl ureas containing a substituted benzenesulfonamide moiety as IL-8 receptor antagonists. google.com While these patents cover a broad range of substitutions on the benzenesulfonyl ring, including halogen atoms, a specific, documented role for this compound in the synthesis of clinically advanced IL-8 receptor antagonists is not prominently featured in published literature. However, the general structure of these antagonists suggests that dichlorinated benzenesulfonyl chlorides are relevant building blocks for creating analogs within this class of compounds. The synthesis typically involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride to form a key sulfonamide intermediate. google.com

Investigation of Biologically Active Molecules

The versatility of this compound as a synthetic reagent has led to its use in the investigation and creation of various biologically active molecules. Beyond the development of 11β-HSD-1 inhibitors, its derivatives are explored for other therapeutic applications. For instance, its structural analogs, such as 2,4-dichlorobenzenesulfonyl chloride, have been used to synthesize nicotinyl arylsulfonylhydrazides which exhibit anticancer and antibacterial activities in vitro. caymanchem.com

The core reactivity of the sulfonyl chloride group allows it to be coupled with a wide array of amine-containing fragments, generating diverse molecular architectures for biological screening. ekb.eg The resulting sulfonamides are evaluated for a multitude of activities, leveraging the favorable properties imparted by the 2,6-dichlorophenyl group. These investigations continue to expand the scope of this compound as a valuable tool in the discovery of new therapeutic agents.

Potential Anticancer Agents

Derivatives of 2,6-dichlorobenzenesulfonamide have demonstrated notable potential as anticancer agents, with research highlighting their cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of chalcone (B49325) derivatives incorporating the 2,6-dichlorobenzenesulfonamide group. These compounds have shown significant anticancer activity against human cancer cells, including cervical (HeLa) and gastric adenocarcinoma (AGS) cells. The cytotoxic efficacy of these derivatives is underscored by their IC50 values, which indicate potent activity. For instance, certain chalcone derivatives have exhibited IC50 values ranging from 0.89 to 9.63 µg/mL. nih.gov In-depth studies on the most effective of these compounds have revealed that they can induce cell cycle arrest and apoptosis, acting through mechanisms that involve the depolarization of the mitochondrial membrane and the activation of caspases. nih.gov

Another class of compounds, nicotinyl arylsulfonylhydrazides synthesized using 2,4-dichlorobenzenesulfonyl chloride, a structural isomer of the 2,6-dichloro variant, has also been shown to possess in vitro anticancer activities. nih.gov While not direct derivatives of this compound, these findings provide valuable insights into the anticancer potential of the broader class of dichlorobenzenesulfonyl-containing compounds. The structural similarities suggest that derivatives from the 2,6-dichloro isomer could exhibit comparable or even enhanced activities.

Furthermore, research into carbazole (B46965) sulfonamide derivatives has yielded compounds with strong in vitro antiproliferative and in vivo antitumor activity. nih.gov One such derivative demonstrated a significant reduction in human HepG2 xenograft mouse tumor growth, with an efficacy comparable to the established anticancer agent CA-4P. nih.gov Another compound from this class showed anticancer effects in both subcutaneous and orthotopic HepG2 xenograft mouse models. nih.gov These studies highlight the potential of incorporating the sulfonamide moiety, derivable from precursors like this compound, into larger, more complex molecules to achieve potent anticancer effects.

Table 1: Anticancer Activity of Selected Dichlorobenzenesulfonamide Derivatives

| Compound Type | Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Chalcone Derivative | AGS (Gastric Adenocarcinoma) | 0.89 µg/mL | Cell cycle arrest, mitochondrial membrane depolarization, caspase activation |

| Chalcone Derivative | HeLa (Cervical Cancer) | 5.67 µg/mL | Cytotoxic |

| Carbazole Sulfonamide | Human HepG2 Xenograft | 54.5% tumor reduction (50 mg/kg) | Antitumor |

| Carbazole Sulfonamide | Human HepG2 Xenograft | 71.7% tumor reduction (25 mg/kg) | Antitumor |

Antibacterial Activities

The sulfonamide functional group is a well-established pharmacophore in the development of antibacterial agents. Consequently, derivatives of this compound have been investigated for their potential as novel antibacterial compounds.

Studies have explored the synthesis of sulfonamides derived from the reaction of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride with various aminobenzenesulfonamide derivatives. The resulting compounds have been screened for their activity against a range of Gram-positive and Gram-negative bacterial strains. acu.edu.innih.gov These investigations have confirmed that the incorporation of the dichlorophenyl moiety into a sulfonamide structure can lead to significant antibacterial properties. acu.edu.innih.gov

While direct minimum inhibitory concentration (MIC) values for this compound derivatives are not extensively detailed in the provided search results, the broader class of sulfonamide-based compounds has shown promise. For instance, certain sulfonamide derivatives have demonstrated significant antibacterial activity with MIC values comparable to established antibiotics. nih.gov Additionally, nicotinyl arylsulfonylhydrazides synthesized from 2,4-dichlorobenzenesulfonyl chloride have been reported to have antibacterial activities in vitro. nih.gov

The general findings from studies on related compounds, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, indicate that while some derivatives may be inactive, others can display significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov For example, one such hydrazone derivative exhibited MIC values ranging from 7.81 to 15.62 µg/mL against Gram-positive reference strains. nih.gov This suggests that modifications to the core structure of this compound derivatives could yield potent antibacterial agents.

Table 2: Antibacterial Potential of Related Sulfonamide Derivatives

| Compound Type | Bacterial Strains | MIC Value |

|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazone | Gram-positive reference strains | 7.81 - 15.62 µg/mL |

Anti-inflammatory and Antiviral Activities

Anti-inflammatory Activities

Derivatives incorporating the 2,6-dichlorophenyl group have a notable history in the development of anti-inflammatory drugs. A prominent example is Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), which is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. mdpi.com The synthesis of a novel derivative, S-diclofenac, which comprises a hydrogen sulfide (B99878) (H2S)-releasing dithiol-thione moiety linked to diclofenac, has been shown to inhibit lipopolysaccharide-induced inflammation. This derivative also demonstrated significantly less gastric toxicity compared to the parent drug. The anti-inflammatory effects of S-diclofenac are associated with the downregulation of genes encoding enzymes for nitric oxide and prostanoids, a reduction in plasma levels of pro-inflammatory cytokines like IL-1β and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.

Furthermore, quantitative structure-activity relationship (QSAR) analysis of a series of 2-anilinophenylacetic acids, analogues of diclofenac, has revealed that the crucial parameters for anti-inflammatory activity are lipophilicity and the angle of twist between the two phenyl rings. nih.gov Optimal activity was observed with halogen or alkyl substituents in both ortho positions of the anilino ring, a feature present in diclofenac with its 2,6-dichloro substitution. nih.gov

Antiviral Activities

The exploration of this compound derivatives for antiviral applications is an emerging area. While direct evidence for the antiviral activity of compounds derived specifically from this compound is limited in the provided search results, the broader class of sulfonamides has been investigated for such properties.

A study on a biaryl sulfonamide derivative discovered through a chemical library screen found that it suppressed in vitro infection by all known human-pathogenic filoviruses, including Ebola virus. nih.gov This compound was identified as a fusion inhibitor, blocking the fusion between the viral envelope and the endosomal membrane during cellular entry. nih.gov While the synthesis of this specific biaryl sulfonamide does not explicitly mention this compound as a starting material, it highlights the potential of the sulfonamide scaffold in developing antiviral agents.

The general class of sulfonamides has been explored for activity against a range of DNA and RNA viruses. nih.gov The structural features of the 2,6-dichloro substitution pattern could potentially be leveraged to design novel sulfonamide-based antiviral compounds with improved potency and selectivity.

Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. researchgate.net Derivatives of benzenesulfonamides have been extensively studied as CA inhibitors.

Research on hydrazonobenzenesulfonamides has shown that these compounds can be effective inhibitors of several human CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. mdpi.com One of the synthesized hydrazones, which included a 2,6-dichlorophenyl moiety, was among the highly effective inhibitors of hCA II, with a KI in the nanomolar range (1.75–6.65 nM). mdpi.com

The design of N-substituted-p-D-glucosamine derivatives incorporating benzenesulfonamides has also yielded potent CA inhibitors. nih.gov One of the most potent inhibitors of human carbonic anhydrase (hCA) IX from this series had an IC50 value of 10.01 nM. nih.gov The inclusion of a 4-trifluoromethylbenzenesulfonyl amino group was particularly effective. nih.gov

Furthermore, studies on a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have led to the identification of isoform-selective inhibitors for hCA I, II, IX, and XII. researchgate.net These findings underscore the potential of using the benzenesulfonamide scaffold, which can be derived from this compound, to develop potent and selective inhibitors of carbonic anhydrase for various therapeutic applications.

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Derivatives

| Compound Type | CA Isoform | Inhibition Constant (Ki/IC50) |

|---|---|---|

| Hydrazonobenzenesulfonamide (with 2,6-dichlorophenyl moiety) | hCA II | 1.75–6.65 nM (Ki) |

| N-substituted-p-D-glucosamine derivative (with 4-trifluoromethylbenzenesulfonyl amino group) | hCA IX | 10.01 nM (IC50) |

| Benzenesulfonamide with pyrazolecarboxamide | hCA IX | 6.1 nM (Ki) |

Antioxidant and Antiurease Activities

Antioxidant Activities

Antiurease Activities

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating these infections. Thiourea (B124793) derivatives have been investigated as potential urease inhibitors.

A study on alkyl chain-linked thiourea derivatives revealed that compounds with a 2′,6′-dichlorophenyl substituent exhibited urease inhibitory activity. nih.gov Specifically, N-(2′,6′-Dichlorophenylcarbamothioyl) octanamide (B1217078) was synthesized and evaluated, contributing to the understanding of how the dichlorophenyl moiety influences antiurease activity. nih.gov Another study on urea and thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine (B1678402) found that thiourea conjugates with chloro substituents at the meta or para positions showed predominant urease inhibitory activity. researchgate.netcore.ac.uk One such analogue was found to be nearly 10-fold more potent than the reference standard. researchgate.netcore.ac.uk These findings suggest that the incorporation of a dichlorophenyl group into a thiourea or related scaffold is a promising approach for the development of novel urease inhibitors.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives of this compound is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies help to elucidate the key chemical features responsible for their therapeutic effects.

For antibacterial sulfonamide derivatives, SAR studies have indicated that the presence of chloro groups on the phenyl ring can significantly enhance antibacterial activity. acu.edu.in Hydrophilic substituents on the N-phenyl group have also been found to contribute to increased antibacterial action. acu.edu.in

In the context of anti-inflammatory activity, particularly for analogues of diclofenac which contain the 2,6-dichlorophenyl group, quantitative SAR (QSAR) analysis has shown that both lipophilicity and the angle of twist between the two phenyl rings are crucial for activity. nih.gov Optimal activity is associated with substituents, such as halogens, in both ortho positions of the anilino ring. nih.gov

For carbonic anhydrase inhibitors , the nature of the substitution on the benzenesulfonamide ring plays a critical role in both potency and isoform selectivity. In a series of hydrazonobenzenesulfonamides, small structural changes in the benzylidene moieties led to significant differences in inhibitory activity against various hCA isoforms. mdpi.com The presence of the 2,6-dichlorobenzyl group was associated with potent inhibition of hCA II. mdpi.com

Regarding anticancer agents , SAR studies of arylsulfonylhydrazones have shown that the nature and position of substituents on the aromatic rings are critical for cytotoxicity. mdpi.com For example, a chloro substituent on an indole (B1671886) moiety significantly increased activity against breast cancer cell lines compared to when it was attached to a phenyl ring. mdpi.com In chalcone derivatives, the specific substitution pattern on the chalcone core, in combination with the 2,4-dichlorobenzenesulfonamide (B1301883) group, dictates the potency of the anticancer effect. mdpi.com

Analytical and Spectroscopic Characterization of 2,6 Dichlorobenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For 2,6-dichlorobenzenesulfonyl chloride, the ¹H NMR spectrum provides characteristic signals for the aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons exhibit a specific pattern. A triplet is observed for the proton at the 4-position of the benzene (B151609) ring, while a doublet is seen for the two equivalent protons at the 3- and 5-positions. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.47 | Triplet (t) |

| H-3, H-5 | 7.57 | Doublet (d) |

| Solvent: CDCl₃ |

The characterization of derivatives of this compound, such as 2,6-dichlorobenzenesulfonamides, would also heavily rely on NMR spectroscopy. The formation of a sulfonamide by reacting the sulfonyl chloride with an amine introduces new structural features that can be readily identified by NMR. For instance, the appearance of signals corresponding to the protons of the amine moiety and a potential shift in the aromatic proton signals would confirm the successful derivatization. While general principles of NMR spectroscopy for sulfonamides are well-established, specific and detailed spectral data for derivatives of this compound are not extensively documented in publicly accessible research.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) provides a detailed fingerprint.

The mass spectrum of this compound is available through the NIST WebBook. nist.gov The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 244 g/mol ), considering the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern, with additional peaks at M+2, M+4, etc., corresponding to the presence of one or more ³⁷Cl atoms.

The fragmentation of this compound under EI conditions can be predicted to proceed through several key pathways. A primary fragmentation event is often the loss of the chlorine atom from the sulfonyl chloride group, leading to the formation of the 2,6-dichlorobenzenesulfonyl cation. Another common fragmentation pathway for sulfonyl chlorides is the loss of sulfur dioxide (SO₂).

While detailed experimental fragmentation data for derivatives of this compound are not widely reported, the analysis of such compounds would follow similar principles. For example, in the mass spectrum of a 2,6-dichlorobenzenesulfonamide (B182258), fragmentation would likely involve cleavage of the S-N bond and fragmentation of the amine substituent, in addition to the fragmentation patterns observed for the parent sulfonyl chloride.

Table 2: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 244.89922 |

| [M+Na]⁺ | 266.88116 |

| [M-H]⁻ | 242.88466 |

| [M+NH₄]⁺ | 261.92576 |

| [M+K]⁺ | 282.85510 |

| Data sourced from PubChemLite and calculated using CCSbase. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure.

Despite its utility, a comprehensive search of the available scientific literature and crystallographic databases did not yield any specific X-ray crystal structure data for this compound or its derivatives. The determination of the crystal structure of this compound would provide valuable insights into its solid-state conformation, including the geometry of the sulfonyl chloride group relative to the benzene ring and the nature of any intermolecular interactions, such as halogen bonding or stacking of the aromatic rings. Similarly, crystallographic studies of its derivatives would be crucial for understanding structure-activity relationships in various applications. The lack of such data represents a notable gap in the complete characterization of this compound.

Other Spectroscopic Techniques

In addition to NMR and mass spectrometry, other spectroscopic techniques play a supportive role in the characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound, available from the NIST WebBook, would be expected to show strong characteristic absorption bands for the sulfonyl chloride group. nist.gov Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Other significant absorptions would include those corresponding to C-Cl stretching and the vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region of the electromagnetic spectrum due to π → π* transitions of the benzene ring. researchgate.net The exact position and intensity of these absorption maxima can be influenced by the substituents on the ring. Specific UV-Vis absorption data for this compound is not extensively documented in the reviewed literature.

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate of Derivatives

The environmental fate of 2,6-dichlorobenzenesulfonyl chloride is primarily governed by its reactivity, particularly with water. As with other sulfonyl chlorides, it is expected to undergo rapid hydrolysis upon contact with moisture.

Hydrolysis: Sulfonyl chlorides readily react with water to yield the corresponding sulfonic acid and hydrochloric acid. noaa.govnih.gov In the case of this compound, this abiotic degradation pathway would result in the formation of 2,6-dichlorobenzenesulfonic acid and hydrogen chloride gas. fishersci.com The reaction is generally rapid, especially in hot water. noaa.gov This reactivity means the parent compound is unlikely to persist in aqueous environments. fishersci.com The low solubility of aryl sulfonyl chlorides in water can, however, protect them from immediate hydrolysis, allowing them to precipitate from aqueous mixtures. acs.org

Biodegradation: Once hydrolyzed, the resulting 2,6-dichlorobenzenesulfonic acid becomes the key compound of environmental interest. The environmental fate of chlorinated benzenes has been studied, and they are subject to both aerobic and anaerobic microbial degradation. nih.gov Microorganisms such as Pseudomonas and Burkholderia species have been shown to degrade chlorobenzenes, typically initiating the process with dioxygenase enzymes to form chlorocatechols. nih.gov Under anaerobic conditions, higher chlorinated benzenes can be reductively dehalogenated to less chlorinated forms. nih.gov While these pathways are established for chlorobenzenes, the presence of the sulfonic acid group on the aromatic ring will influence the specific microbial pathways and degradation rates.

Derivatives of sulfonyl chlorides, such as sulfonamides, have also been studied. In soil, sulfonamides like sulfamethazine (B1682506) and sulfachloropyridine have been shown to dissipate with half-lives of approximately 18 to 21 days, a process influenced by soil type and microbial activity. nih.gov The persistence of these derivatives is a key consideration, as they are often more stable than the initial sulfonyl chloride.

Ecotoxicological Studies on Related Halogenated Sulfonyl Compounds

Direct ecotoxicological data for this compound is not widely available. However, data from related compounds, such as benzenesulfonyl chloride and its derivatives (sulfonates and sulfonamides), can be used to infer potential environmental risks. It is noted that benzenesulfonyl chloride is considered harmful to aquatic life in very low concentrations. noaa.gov

Toxicity to Aquatic Organisms: Studies on benzenesulfonyl chloride provide some indication of the potential toxicity of its chlorinated analogues. For instance, the acute toxicity to aquatic invertebrates has been established through standardized tests. Similarly, the impact on primary producers like algae has been evaluated.

| Test Organism | Compound | Endpoint | Result (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Daphnia magna (Water Flea) | Benzenesulfonyl chloride | EC50 | 41.61 | 48 h | sigmaaldrich.com |

| Pseudokirchneriella subcapitata (Green Algae) | Benzenesulfonyl chloride | ErC50 | > 98.9 | 72 h | sigmaaldrich.com |

Sulfonamides, which are derivatives of sulfonyl chlorides, are known to be ubiquitous in aquatic environments and can pose ecological risks due to their consumption and persistence. nih.gov Among aquatic organisms, algae are often the most susceptible to sulfonamides, followed by crustaceans and fish. nih.govnih.gov

Future Directions and Emerging Research Areas

Novel Applications in Materials Science

The introduction of the 2,6-dichlorobenzenesulfonyl moiety into polymer backbones presents a promising avenue for the development of advanced materials with enhanced properties. The bulky and rigid nature of the dichlorinated phenyl group, combined with the strong sulfonyl linkage, can significantly impact the thermal and mechanical characteristics of polymers.

Researchers are exploring the incorporation of 2,6-dichlorobenzenesulfonyl chloride into various polymer systems, including polyamides and other engineering plastics. The primary goal is to leverage the unique structural features of the compound to create materials with superior thermal stability, flame retardancy, and chemical resistance. For instance, the reaction of this compound with diamines can yield novel polyamides. The resulting polymers are expected to exhibit higher glass transition temperatures and improved dimensional stability compared to their non-sulfonated counterparts.

The surface modification of materials represents another burgeoning area of research. By grafting a layer of molecules derived from this compound onto the surface of a substrate, it is possible to tailor its surface properties, such as hydrophobicity, adhesion, and biocompatibility. This technique holds potential for a wide range of applications, from creating anti-fouling coatings for marine applications to developing new biomaterials with controlled cell-surface interactions.

Table 1: Potential Impact of this compound Functionalization on Polymer Properties

| Property | Standard Polyamide (e.g., Nylon 6,6) | Hypothetical this compound Functionalized Polyamide | Rationale for Enhancement |

| Glass Transition Temperature (Tg) | ~50-80 °C | Expected to be >100 °C | Increased chain rigidity from bulky dichlorophenylsulfonyl groups restricts segmental motion. |

| Thermal Decomposition Temperature (Td) | ~350-400 °C | Potentially >450 °C | The high bond energy of the C-S and S-O bonds in the sulfonyl group contributes to enhanced thermal stability. |

| Flame Retardancy | Low (requires additives) | Inherently improved | The presence of chlorine and sulfur can impart flame retardant properties. |

| Solvent Resistance | Moderate | High | The rigid, crystalline structure and strong intermolecular forces can reduce solvent penetration. |

Catalytic Asymmetric Synthesis Utilizing this compound

While this compound is not itself a catalyst, its derivatives are emerging as powerful tools in the field of catalytic asymmetric synthesis. The unique steric and electronic properties of the 2,6-dichlorophenylsulfonyl group can be harnessed to create a chiral environment around a catalytic center, enabling high levels of enantioselectivity in chemical reactions.

One promising approach involves the synthesis of chiral ligands bearing the 2,6-dichlorobenzenesulfonamide (B182258) moiety. These ligands can then be coordinated to a metal center to form a chiral catalyst. The two chlorine atoms in the ortho positions of the phenyl ring create a sterically demanding environment that can effectively control the orientation of substrates approaching the catalytic site, favoring the formation of one enantiomer over the other.

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, offers another platform for the application of this compound derivatives. Chiral sulfonamides derived from this compound can act as Brønsted acids or bases, or as hydrogen-bond donors, to catalyze a variety of asymmetric transformations. The electron-withdrawing nature of the sulfonyl group and the steric bulk of the dichlorinated ring are key features that can be tuned to optimize the catalytic activity and selectivity.

Table 2: Conceptual Chiral Catalysts Derived from this compound

| Catalyst Type | General Structure | Potential Asymmetric Reaction | Role of 2,6-Dichlorophenylsulfonyl Group |

| Chiral Metal Complex | M-L* (where L* is a chiral ligand derived from 2,6-dichlorobenzenesulfonamide) | Diels-Alder, Aldol, Hydrogenation | Creates a well-defined chiral pocket around the metal center, directing the approach of reactants. |

| Chiral Organocatalyst | A chiral scaffold functionalized with a 2,6-dichlorobenzenesulfonamide group | Michael Addition, Mannich Reaction | Acts as a chiral Brønsted acid/base or hydrogen-bond donor to activate substrates and control stereochemistry. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides can be hazardous and challenging to control on a large scale using traditional batch processes. chemicalbook.com The integration of these reactions into continuous flow and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. rsc.org

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. chemicalbook.comdtic.mil This level of control is particularly beneficial for the highly exothermic reactions often involved in the synthesis of sulfonyl chlorides. chemicalbook.com By minimizing the reaction volume at any given time, the risk of thermal runaway is significantly reduced. chemicalbook.com Furthermore, the enhanced mixing and heat transfer in flow reactors can lead to higher yields and purities of the desired products. dtic.mil

Automated synthesis platforms can be coupled with flow reactors to enable the high-throughput synthesis and screening of libraries of sulfonamides derived from this compound. researchgate.net These automated systems can handle the dispensing of reagents, the control of reaction conditions, and the purification and analysis of the products with minimal human intervention. This approach is particularly valuable in drug discovery and materials science, where the rapid synthesis and evaluation of a large number of compounds is often required.

The implementation of flow chemistry and automation for reactions involving this compound is expected to lead to more sustainable and cost-effective manufacturing processes. The reduced reaction volumes and improved efficiencies can lead to a decrease in solvent and energy consumption, as well as a reduction in waste generation.

Advanced Computational Modeling for Reaction Prediction and Optimization

Advanced computational modeling techniques are becoming increasingly indispensable tools for understanding and predicting the behavior of chemical reactions. In the context of this compound, these methods can provide valuable insights into its reactivity, selectivity, and the properties of its derivatives.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the electronic structure of molecules and to model the transition states of chemical reactions. rsc.org DFT calculations can be employed to predict the most likely sites of nucleophilic attack on this compound, to elucidate the mechanism of its reactions with amines and other nucleophiles, and to rationalize the observed stereoselectivity in asymmetric catalysis. For example, DFT studies have been used to investigate the reactivity of various arenesulfonyl chlorides, providing insights that can be extrapolated to the 2,6-dichloro substituted compound.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and materials over time. In the context of materials science, MD simulations can be used to predict the bulk properties of polymers functionalized with this compound, such as their glass transition temperature, mechanical strength, and permeability to small molecules.

Machine learning and artificial intelligence are also poised to revolutionize the field of chemical synthesis. By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the outcome of a reaction with a high degree of accuracy. These predictive models can be used to optimize reaction conditions, to identify new synthetic routes, and to design novel molecules with desired properties. The application of these advanced computational tools to the chemistry of this compound will undoubtedly accelerate the pace of discovery and innovation in the years to come.

常见问题

Basic: What synthetic methodologies are recommended for preparing 2,6-dichlorobenzenesulfonyl chloride, and how can purity be optimized?

Answer: